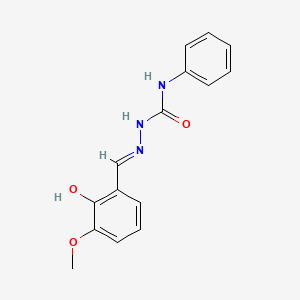
N-(1-cycloheptyl-3-piperidinyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders.
作用機序
CPP acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, CPP can modulate the activity of other neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and motivation. CPP has also been shown to enhance synaptic plasticity, which is the ability of neurons to form new connections and adapt to changes in the environment. This can lead to an improvement in learning and memory.
実験室実験の利点と制限
One of the main advantages of CPP is its selectivity for the NMDA receptor, which allows for more precise modulation of neurotransmitter activity. CPP is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of CPP is its relatively low potency compared to other NMDA receptor antagonists. This can make it difficult to achieve the desired effects at lower doses.
将来の方向性
There are several potential future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of addiction. CPP has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could explore its potential as a treatment for substance use disorders. Another area of interest is the potential use of CPP as a cognitive enhancer. CPP has been shown to improve learning and memory in animal models, and further research could explore its potential for use in humans. Finally, further research could explore the potential use of CPP in the treatment of other neurological disorders, such as schizophrenia and Alzheimer's disease.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of various neurological disorders. CPP acts as a selective antagonist of the NMDA receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, CPP represents a promising avenue for future research in the field of neuroscience.
合成法
CPP can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with cycloheptylamine and piperidine. The resulting compound is then purified through recrystallization to obtain pure CPP. The synthesis of CPP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CPP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a positive effect on the central nervous system, particularly in the treatment of various neurological disorders such as anxiety, depression, and addiction. CPP has also been studied for its potential use as a cognitive enhancer.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-(2-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-29-22-13-7-6-12-21(22)27-16-18(15-24-27)23(28)25-19-9-8-14-26(17-19)20-10-4-2-3-5-11-20/h6-7,12-13,15-16,19-20H,2-5,8-11,14,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASWBGODRAXIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3CCCN(C3)C4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dimethyl-4-{[3-(1-naphthoyl)-1-piperidinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6088762.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}propanamide](/img/structure/B6088771.png)
![2-amino-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6088773.png)
![3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6088778.png)
![1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B6088789.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B6088800.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)
![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)
![3-[3-(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B6088814.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B6088830.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)
![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)